molecular formula C5H6N2O B15053584 5-Amino-1H-pyrrole-2-carbaldehyde CAS No. 57500-59-1

5-Amino-1H-pyrrole-2-carbaldehyde

Cat. No.: B15053584
CAS No.: 57500-59-1
M. Wt: 110.11 g/mol
InChI Key: KJVGAHIZFZNPFB-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where pyrrole is treated with N,N-dimethylformamide and phosphorus oxychloride to yield pyrrole-2-carbaldehyde. Subsequent amination of this intermediate with ammonia or an amine source produces this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is used in the development of drugs targeting specific enzymes and receptors.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Amino-1H-pyrrole-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

57500-59-1

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

5-amino-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C5H6N2O/c6-5-2-1-4(3-8)7-5/h1-3,7H,6H2

InChI Key

KJVGAHIZFZNPFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)N)C=O

Origin of Product

United States

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